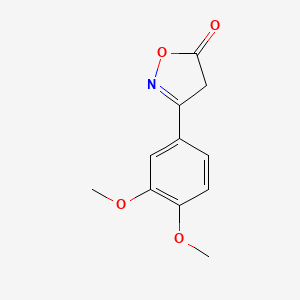

3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5(4H)-one

描述

属性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-4H-1,2-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-14-9-4-3-7(5-10(9)15-2)8-6-11(13)16-12-8/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGFMUAVKKTGNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=O)C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50702027 | |

| Record name | 3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50702027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24031-71-8 | |

| Record name | 3-(3,4-Dimethoxyphenyl)-5(4H)-isoxazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24031-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50702027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization via Acetic Anhydride-Mediated Condensation

A widely used method for preparing oxazolone derivatives, including 3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5(4H)-one, involves the cyclization of 2-(3,4-dimethoxybenzamido)acetic acid with acetic anhydride in the presence of sodium acetate.

- A mixture of 2-(3,4-dimethoxybenzamido)acetic acid (1.96 g, 10 mmol), an aldehyde such as 3,4,5-trimethoxybenzaldehyde (2.39 g, 10 mmol), and anhydrous sodium acetate (0.90 g, 11 mmol) is dissolved in acetic anhydride (10 mL).

- The mixture is heated at 80 °C for 2 hours.

- After cooling, absolute ethanol (100 mL) is added, and the mixture is allowed to stand overnight to precipitate the product.

- The precipitate is filtered, washed with ice-cold ethanol, dried, and recrystallized from ethanol/water (3:1).

- The product, a yellow powder identified as the oxazolone derivative, is obtained in 54.33% yield with a melting point of 195–197 °C.

This method is effective for synthesizing this compound and its substituted analogs by varying the aldehyde component.

One-Pot Synthesis Using DMT-MM Coupling Reagent

An alternative and efficient method involves the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a coupling reagent to activate carboxylic acids in aqueous media, facilitating the cyclodehydration of N-acylamino acids to oxazolones.

- Amino acids and carboxylic acids are combined in the presence of DMT-MM in an aqueous solvent.

- N-acylation occurs, followed by cyclodehydration upon addition of N,N-diethylaniline.

- Both reactions proceed under mild conditions in one pot, simplifying the synthesis.

- The method is water-compatible, avoiding harsh organic solvents.

- It allows for efficient synthesis of oxazol-5(4H)-ones, including this compound derivatives.

- Reaction conditions are mild, and the procedure is operationally simple.

Esterification and Derivatization of Oxazolone Intermediates

Following the synthesis of the core oxazolone, further transformations such as esterification can be performed to obtain ester derivatives, which may be useful for biological studies or further synthetic applications.

- The oxazolone compound (399 mg, 1 mmol) is suspended in an alkyl alcohol (e.g., methanol or ethanol, 25 mL).

- Triethylamine (0.5 mL) is added, and the mixture is heated to reflux for 4–5 hours.

- Completion is monitored by thin-layer chromatography.

- The solvent is evaporated, and the crude ester is crystallized from an appropriate solvent.

Amino Acid and Amine Addition for Functionalized Oxazolone Derivatives

The oxazolone core can be further functionalized by reaction with amino acids or aryl amines to produce amido and benzamide derivatives.

Procedure for Amino Acid Addition:

- The oxazolone (399 mg, 1 mmol) is suspended in absolute ethanol.

- The respective amino acid (1 mmol) and triethylamine (10 drops) are added.

- The mixture is refluxed for 10 hours.

- After reaction completion, water is added, and the organic layer is extracted with ethyl acetate.

- The crude product is purified by crystallization from ethanol/water (3:1).

Procedure for Arylamine Addition:

- The oxazolone (399 mg, 1 mmol) and aryl amine (1 mmol) are refluxed in glacial acetic acid (20 mL) with anhydrous sodium acetate (82 mg, 1 mmol) for 1–2 hours.

- The reaction mixture is cooled, poured into crushed ice, and filtered.

- The solid is crystallized from DMF/water (1:1) to afford pure benzamide derivatives.

Summary Table of Preparation Methods

| Method No. | Reagents & Conditions | Key Steps | Yield & Purity | Notes |

|---|---|---|---|---|

| 1 | 2-(3,4-Dimethoxybenzamido)acetic acid, Ac2O, NaOAc | Heating at 80 °C, ethanol precipitation | 54.33%, m.p. 195–197 °C | Classical cyclization method |

| 2 | Amino acid, carboxylic acid, DMT-MM, N,N-diethylaniline | One-pot aqueous reaction | High efficiency, mild conditions | Water-compatible, simplified procedure |

| 3 | Oxazolone, alkyl alcohol, triethylamine | Reflux for 4–5 h, esterification | Pure ester derivatives obtained | Useful for further derivatization |

| 4 | Oxazolone, amino acid or aryl amine, Et3N or AcOH | Reflux 1–10 h, crystallization | Pure amido/benzamide derivatives | Functionalization for biological activity |

Research Findings and Considerations

- The acetic anhydride method (Method 1) remains a standard due to straightforward setup and moderate yields but requires careful control of reaction temperature and time to avoid side reactions.

- The DMT-MM method (Method 2) represents a modern, green chemistry approach, enabling synthesis in aqueous media with good yields and operational simplicity.

- Subsequent esterification and amide formation (Methods 3 and 4) expand the chemical space of oxazolone derivatives, allowing for tailored biological activity screening.

- Purification typically involves crystallization from ethanol/water mixtures or other solvents, ensuring high purity for analytical and pharmacological studies.

化学反应分析

Types of Reactions: 3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5(4H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies to investigate enzyme mechanisms and metabolic pathways.

Industry: Its unique properties make it valuable in the manufacturing of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism by which 3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5(4H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the context of its application.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazolone Core

4-(2-Chlorophenylhydrazono)-3-methyl-1,2-oxazol-5(4H)-one (Drazoxolon)

- Structure: Features a chlorophenylhydrazono group at position 4 and a methyl group at position 3.

- Properties : The electron-withdrawing chlorine atom increases lipophilicity and stability, making it suitable for pesticidal applications.

- Bioactivity : Used as a fungicide and herbicide due to its inhibitory effects on fungal mitochondria .

- Comparison : Unlike the dimethoxyphenyl group in the target compound, the chlorophenyl group in drazoxolon enhances electrophilicity, favoring interactions with biological thiols.

3-(4-Pyridinyl)-1,2-oxazol-5(4H)-one (CAS 101084-52-0)

- Structure : Substituted with a pyridinyl group at position 3.

- Properties : The nitrogen in the pyridine ring improves solubility in acidic environments.

- Bioactivity: Potential applications in metal coordination chemistry due to its lone pair of electrons .

- Comparison : The dimethoxyphenyl group in the target compound likely reduces water solubility compared to the pyridinyl analog but may enhance membrane permeability.

Core Heterocycle Modifications

3-(3,4-Dimethoxyphenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione

- Structure : A triazole-thione derivative with a 3,4-dimethoxyphenyl group.

- Bioactivity : Exhibits anti-inflammatory activity when acylated or methylated. For example, compound 10a (1-acyl derivative) showed significant inhibition of cyclooxygenase-2 (COX-2) .

4-Methyl-3-phenyl-1,2,4-oxadiazol-5(4H)-one

- Structure : Oxadiazolone core with methyl and phenyl substituents.

- Properties : The oxadiazolone ring is more electron-deficient than oxazolone, influencing reactivity in nucleophilic substitutions .

- Comparison : The target compound’s dimethoxyphenyl group may confer antioxidant properties akin to curcumin analogs, whereas the oxadiazolone’s electrophilicity favors agrochemical applications .

Table 1: Bioactivity Comparison of Selected Analogs

*Inferred from structurally related compounds.

Physicochemical Properties

- Solubility : Methoxy groups in the target compound enhance solubility in organic solvents (e.g., DMSO) but reduce aqueous solubility compared to pyridinyl or charged analogs .

- Stability : The oxazolone ring is prone to hydrolysis under basic conditions, whereas triazole and oxadiazolone derivatives exhibit greater stability .

生物活性

3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5(4H)-one is a heterocyclic compound notable for its unique molecular structure, which includes an oxazole ring fused with a dimethoxyphenyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antibacterial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The presence of two methoxy groups distinguishes it from other similar compounds and may enhance its lipophilicity and bioavailability.

Structural Features

| Feature | Description |

|---|---|

| Oxazole Ring | A five-membered ring containing nitrogen that contributes to the compound's reactivity. |

| Dimethoxyphenyl Group | Enhances biological interactions and solubility. |

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For example, studies have shown that certain analogs can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against the hepatitis C virus. The oxazole ring's electrophilic nature allows it to interact with viral components effectively, potentially disrupting their life cycle.

Antibacterial Effects

Preliminary studies suggest that this compound exhibits antibacterial activity against several strains of bacteria. This property may be attributed to its ability to interfere with bacterial cell wall synthesis or function.

The exact mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. The compound may modulate signaling pathways related to cell growth and apoptosis.

Study on Anticancer Activity

A recent study evaluated the cytotoxic effects of various derivatives of this compound on several cancer cell lines including ME-180 (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer). The results indicated a dose-dependent inhibition of cell viability across all tested lines.

Toxicity Assessment

Another study assessed the toxicity of this compound using animal models (mice and zebrafish). The findings revealed that while lower doses exhibited minimal toxicity, higher concentrations led to significant adverse effects on liver and cardiac tissues.

常见问题

Basic: What are the key structural features of 3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5(4H)-one, and how do they influence its reactivity?

The compound comprises a 1,2-oxazole ring fused with a 3,4-dimethoxyphenyl substituent. The oxazole ring’s nitrogen and oxygen atoms create electron-deficient regions, enhancing electrophilic substitution reactivity. The 3,4-dimethoxy groups on the phenyl ring increase electron density via resonance and inductive effects, improving solubility in polar solvents and modulating interactions with biological targets (e.g., enzymes or receptors) .

Basic: What synthetic strategies are commonly employed for preparing this compound?

Synthesis typically involves cyclocondensation of precursors such as hydroxylamine derivatives with β-keto esters or nitriles. For example:

- Step 1 : React 3,4-dimethoxybenzoyl chloride with a β-keto ester to form an intermediate.

- Step 2 : Cyclize the intermediate using hydroxylamine under acidic conditions (e.g., HCl/ethanol) to form the oxazole ring.

Key parameters include temperature control (60–80°C), solvent polarity (ethanol or DCM), and catalysts (e.g., p-toluenesulfonic acid) to optimize yield and purity .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and confirm cyclization (e.g., oxazole ring protons at δ 6.5–7.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H] at m/z 263.09).

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Advanced: How can researchers optimize the synthesis yield while minimizing side reactions?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency but may require post-reaction purification via column chromatography.

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity during cyclization.

- Reaction Monitoring : Use TLC or in-situ IR to detect intermediates and terminate reactions before side products (e.g., over-oxidized byproducts) dominate .

Advanced: What methodologies are used to analyze the compound’s biological activity and mechanism of action?

- Enzyme Assays : Measure IC₅₀ values against target enzymes (e.g., kinases or oxidases) using fluorometric or colorimetric substrates.

- Molecular Docking : Predict binding modes with proteins (e.g., PDB: 1Q1) using software like AutoDock Vina. Adjust the dimethoxyphenyl group’s orientation to optimize hydrophobic interactions .

- In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., HeLa) with MTT assays, comparing results to structurally similar analogs (e.g., triazole derivatives) .

Advanced: How can conflicting data on biological activity between studies be resolved?

Discrepancies often arise from variations in substituent positioning or assay conditions. For example:

- Substituent Effects : Compare analogs (e.g., 3-(4-methoxyphenyl) vs. 3,4-dimethoxyphenyl) to isolate the role of methoxy groups in activity.

- Assay Validation : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) and use positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced: What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?

- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition.

- Molecular Dynamics (MD) Simulations : Simulate binding stability with targets (e.g., 50 ns trajectories in GROMACS) to assess residence time and conformational flexibility .

Advanced: How can reaction mechanisms involving this compound be elucidated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。